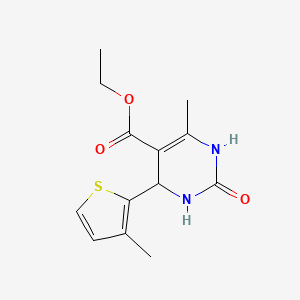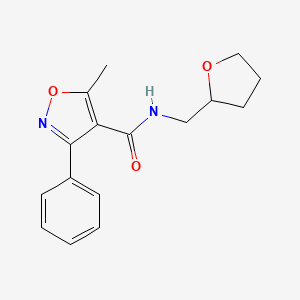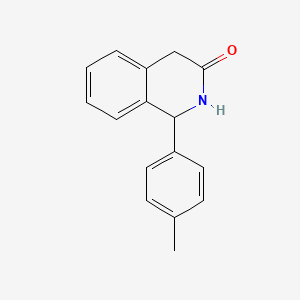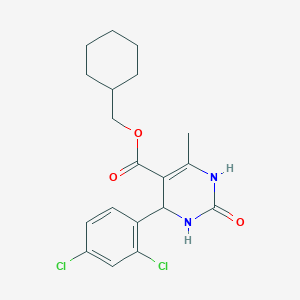![molecular formula C21H27NO4 B4923869 Methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate](/img/structure/B4923869.png)
Methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate is a synthetic organic compound that features an adamantyl group, a methoxybenzoyl group, and an amino acetate moiety. Compounds with adamantyl groups are known for their stability and unique structural properties, making them valuable in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate typically involves the following steps:
Formation of the Adamantyl Intermediate: Starting with adamantane, a series of reactions such as halogenation and substitution can be used to introduce functional groups.
Coupling with Methoxybenzoyl Chloride: The adamantyl intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form the methoxybenzoyl derivative.
Amino Acetate Formation: Finally, the methoxybenzoyl derivative is reacted with methyl glycinate to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the adamantyl moiety.
Reduction: Reduction reactions could target the carbonyl group in the methoxybenzoyl moiety.
Substitution: Various substitution reactions can occur, especially at the aromatic ring of the methoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, possibly as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials or as a stabilizer in certain formulations.
作用机制
The mechanism of action of Methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate would depend on its specific application. For instance, if it exhibits antiviral activity, it might inhibit viral replication by targeting specific viral enzymes or proteins. The adamantyl group could play a role in enhancing the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
Amantadine: Known for its antiviral properties, particularly against influenza A virus.
Rimantadine: Another antiviral compound with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease due to its action on NMDA receptors.
Uniqueness
Methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate is unique due to the combination of the adamantyl group with the methoxybenzoyl and amino acetate moieties. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-25-17-5-3-16(4-6-17)19(23)22-18(20(24)26-2)21-10-13-7-14(11-21)9-15(8-13)12-21/h3-6,13-15,18H,7-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNNPXGWFPALDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)OC)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4923804.png)
![2-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4923807.png)

![N-(2-methoxyethyl)-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B4923819.png)
![butyl {2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrochloride](/img/structure/B4923825.png)
![11-Propan-2-yl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4923833.png)
![Ethyl 4-bromo-2,6-bis(2-chlorophenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B4923840.png)
![4-nitro-N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B4923841.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4923853.png)
![(5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4923861.png)

![4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B4923877.png)

